molecular formula C8H8BrClFNO2 B1613797 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride CAS No. 1136881-78-1

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride

Cat. No. B1613797
M. Wt: 284.51 g/mol
InChI Key: DMJFFXNNAZTUMY-UHFFFAOYSA-N
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Description

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride is a chemical compound with the molecular formula C8H8BrClFNO2 . It is a derivative of 2-Amino-2-(4-bromophenyl)acetic Acid and 2-(4-bromo-2-fluorophenyl)acetic acid .


Molecular Structure Analysis

The molecular structure of 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid group through an amino group .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure analysis of compounds related to 2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride, such as fluorinated benzothiazolo imidazole compounds, have shown promising antimicrobial activity, indicating the potential for developing novel antimicrobial agents (Sathe et al., 2011).
  • In another study, the synthesis, characterization, and crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were reported, highlighting the significance of structural analysis in understanding compound properties (Sapnakumari et al., 2014).

Chemical Reactivity and Applications

  • Comparative DFT studies on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids provided insight into the electronic properties and potential chemical applications of these compounds (Srivastava et al., 2015).
  • Research on the synthesis and in vitro anticancer activity of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid showcased the therapeutic potential of fluoro-substituted phenylacetic acids in cancer treatment (Liu Ying-xiang, 2007).

Material Science and Sensor Development

  • The design and synthesis of a 2-[(4-Fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor in carbohydrate chemistry demonstrated the versatility of fluorophenyl compounds in the development of novel materials and chemical sensors (Spjut et al., 2010).
  • A study on covalently immobilized aminonaphthalimide as a fluorescent carrier for optical sensors revealed the potential of fluorophenyl derivatives in enhancing the sensitivity and stability of optical sensors for chemical detection (Niu et al., 2002).

properties

IUPAC Name

2-amino-2-(4-bromo-2-fluorophenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2.ClH/c9-4-1-2-5(6(10)3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJFFXNNAZTUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647092
Record name Amino(4-bromo-2-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride

CAS RN

1136881-78-1
Record name Amino(4-bromo-2-fluorophenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride
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2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride
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2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride
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2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride
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2-Amino-2-(4-bromo-2-fluorophenyl)acetic Acid Hydrochloride

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